
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been extensively used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been used to study the role of this receptor in various biological processes.
作用机制
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its selectivity for the NMDA receptor, which allows for specific modulation of this receptor. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the delivery of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide to the brain could enhance its effectiveness in experimental models.
合成方法
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by reaction with ammonia.
科学研究应用
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various biological processes. It has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and addiction. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been used to study the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as stroke and traumatic brain injury.
属性
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-7-8-11)15-12-5-1-2-6-13(12)16-9-3-4-10-16/h1-2,5-6,11H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPWJYKLXNYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

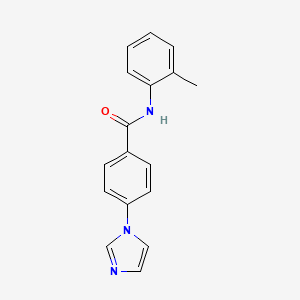
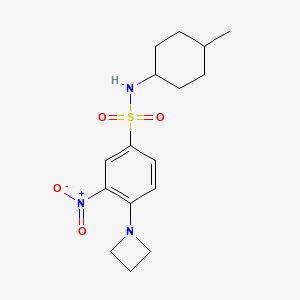
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
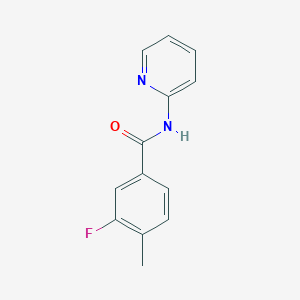
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
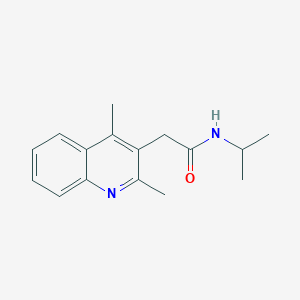
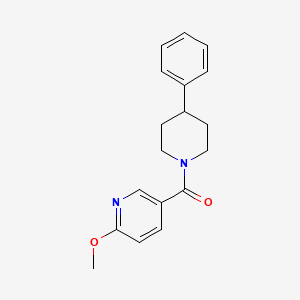

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)

